molecular formula C12H11IO B175212 2-Ethoxy-1-iodonaphthalene CAS No. 104296-15-3

2-Ethoxy-1-iodonaphthalene

Cat. No.: B175212
CAS No.: 104296-15-3
M. Wt: 298.12 g/mol
InChI Key: BYLHOMBAODDWAV-UHFFFAOYSA-N
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Description

2-Ethoxy-1-iodonaphthalene is a sterically hindered, ortho-substituted iodoarene that serves as a valuable building block in metal-catalyzed cross-coupling reactions. The iodine atom at the 1-position provides an excellent handle for palladium-catalyzed transformations, while the adjacent ethoxy group at the 2-position introduces significant steric and electronic influence on the reaction pathway . This structural motif is particularly relevant for investigating challenging reactions, such as the carbonylation of ortho-substituted iodoarenes, where the substituent can sterically hinder the approach of carbon monoxide to the palladium center in the catalytic cycle . Researchers can employ this compound in the development of vinylation methods using organosilicon donors like divinyltetramethyldisiloxane (DVDS) to access styrene derivatives, which are crucial intermediates in fine chemical synthesis and polymer science . Its primary research value lies in its utility for method development in organic synthesis, enabling the study of steric effects on catalyst efficiency and the construction of complex, functionalized aromatic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLHOMBAODDWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468116
Record name 2-Ethoxy-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-15-3
Record name 2-Ethoxy-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of Reactions Involving 2 Ethoxy 1 Iodonaphthalene and Analogues

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The following sections explore the fundamental steps of these catalytic cycles as they pertain to 2-ethoxy-1-iodonaphthalene and related compounds.

Oxidative Addition Pathways in Palladium and Nickel Catalysis

The initial and often rate-determining step in many cross-coupling reactions is the oxidative addition of an organic halide, such as this compound, to a low-valent transition metal center. wikipedia.orgrsc.org This process involves the insertion of the metal into the carbon-iodine bond, leading to a change in the metal's oxidation state, typically from Pd(0) to Pd(II) or Ni(0) to Ni(II). wikipedia.orgnih.gov

In palladium catalysis, the oxidative addition of aryl halides is a well-established process. rsc.org For instance, the reaction of an aryl iodide with a Pd(0) complex, often supported by phosphine (B1218219) ligands, generates a square planar Pd(II) intermediate. wikipedia.org The reactivity in this step can be influenced by the electronic properties of the aryl halide and the steric and electronic nature of the supporting ligands. nih.gov Computational studies have shown that for some palladium-catalyzed reactions, a monoligated palladium species is the most reactive in the oxidative addition step. nih.gov In some cases, photoexcitation of the palladium catalyst can facilitate a barrierless, single-electron transfer oxidative addition of alkyl halides. nih.gov

Nickel catalysis offers a complementary approach, with Ni(0) species also readily undergoing oxidative addition with aryl halides. rsc.org The mechanism can sometimes involve single-electron transfer (SET) pathways, leading to radical intermediates and the formation of Ni(I) species, which can then proceed through a Ni(I)/Ni(III) catalytic cycle. ucla.edu The oxidative addition of aryl halides to Ni(I) complexes to form Ni(III) aryl species has been proposed as a key step in various nickel-catalyzed cross-coupling reactions. ucla.edu

Catalyst SystemSubstrate AnalogueKey Findings
Pd(0)/LigandAryl HalidesOxidative addition leads to a Pd(II) intermediate. The reaction rate is influenced by ligand properties and substrate electronics. wikipedia.orgrsc.orgnih.gov
Ni(0)/LigandAryl HalidesNi(0) undergoes oxidative addition, sometimes via SET pathways involving Ni(I) and Ni(III) states. rsc.orgucla.edu
Photoexcited Pd(0)Alkyl BromidesFacilitates a barrierless, single-electron transfer oxidative addition. nih.gov

Transmetalation Processes in Cross-Coupling Cycles

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the transition metal center. wikipedia.orgnumberanalytics.com This step is fundamental to popular cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi couplings.

In the context of the Suzuki-Miyaura coupling, an organoboron compound, such as a boronic acid or its ester, reacts with the Pd(II) or Ni(II) intermediate formed during oxidative addition. wikipedia.orgorganic-chemistry.org This process is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex. wikipedia.orgorganic-chemistry.org The exact mechanism of transmetalation is still a subject of investigation, but it results in the formation of a diorganopalladium(II) or diorganonickel(II) complex, where both coupling partners are bound to the metal center. wikipedia.org The choice of base and solvent can significantly impact the efficiency of this step. researchgate.net In some nickel-catalyzed reactions employing silver salts, a redox transmetalation pathway has been identified where a nickel(II) metallacycle reacts with a silver(I)-aryl complex. nih.gov

Cross-Coupling ReactionOrganometallic ReagentKey Features
Suzuki-MiyauraOrganoboron compoundsRequires a base to activate the boron reagent; forms a diorganometal intermediate. wikipedia.orgorganic-chemistry.org
StilleOrganostannanesInvolves the transfer of an organic group from tin to the metal center. wikipedia.org
NegishiOrganozinc compoundsUtilizes organozinc reagents for the transmetalation step.

Reductive Elimination Steps and Product Formation

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple to form the desired product, and the metal is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle. wikipedia.orgnumberanalytics.com This step is crucial for product formation and catalyst turnover.

For both palladium and nickel catalysis, reductive elimination from the diorganometal(II) complex is generally a facile process. rsc.orgnsf.gov The geometry and electronic properties of the complex can influence the rate of reductive elimination. For instance, in some palladium-catalyzed reactions involving naphthalene (B1677914) synthesis, the reductive elimination from a Pd(III) dimer has been proposed. chemrxiv.org Studies on nickel complexes have shown that reductive elimination from a Ni(II) center can be favorable and lead to the cross-coupled product. rsc.org The steric hindrance of the groups being coupled can also play a role in the regioselectivity of reductive elimination. rsc.org

Role of Ligands, Bases, and Additives in Catalytic Efficiency and Selectivity

The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions are highly dependent on the choice of ligands, bases, and additives. sigmaaldrich.com

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role. wikipedia.org They stabilize the metal center, influence its reactivity in oxidative addition and reductive elimination, and can control the selectivity of the reaction. wikipedia.orgnih.gov For example, bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination. wikipedia.org In some cases, the ligand can directly participate in the reaction mechanism, as seen in dearomatization reactions. xmu.edu.cn

Bases: In reactions like the Suzuki-Miyaura coupling, the base is essential for activating the organoboron reagent. wikipedia.orgorganic-chemistry.org The choice of base (e.g., carbonates, phosphates, hydroxides) can affect the reaction rate and yield. researchgate.net Stronger bases may be required for less reactive substrates.

Additives: Additives can have a profound impact on the catalytic process. For example, silver salts are sometimes used as oxidants in nickel-catalyzed reactions, potentially leading to different mechanistic pathways involving redox transmetalation. nih.govchemrxiv.org Other additives can act as co-catalysts or help to solubilize reagents.

Radical Intermediates and Single-Electron Transfer (SET) Mechanisms

While many cross-coupling reactions are thought to proceed through two-electron pathways (oxidative addition, transmetalation, reductive elimination), the involvement of radical intermediates via single-electron transfer (SET) mechanisms is increasingly recognized, particularly in nickel catalysis. ucla.eduacs.org

An SET event can occur at various stages of the catalytic cycle. For instance, the reaction between a low-valent metal complex and an aryl halide can initiate a radical chain process. In nickel catalysis, the formation of a Ni(I) species can lead to a Ni(I)/Ni(III) cycle where oxidative addition proceeds via a radical mechanism. ucla.edu The intermediacy of radicals can sometimes lead to side reactions or different product distributions compared to purely ionic pathways. The use of photoredox catalysis can explicitly generate radical intermediates, which then participate in the cross-coupling cycle. frontiersin.org

Stereochemical Control and Asymmetric Induction in Naphthalene-Based Reactions

Achieving stereochemical control in chemical reactions is a major goal of organic synthesis. Asymmetric induction refers to the preferential formation of one stereoisomer over another, driven by a chiral influence in the reaction. wikipedia.org This can be achieved through the use of a chiral substrate, chiral reagents, or a chiral catalyst. wikipedia.org

In the context of naphthalene-based compounds, asymmetric synthesis can lead to the formation of axially chiral biaryls, which are important structural motifs in many natural products and pharmaceuticals. chinesechemsoc.org Asymmetric Suzuki-Miyaura coupling reactions have been developed for the synthesis of enantioenriched binaphthalene derivatives. researchgate.netresearchgate.net These reactions often employ a chiral ligand coordinated to the palladium catalyst. The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the prochiral substrate or control the orientation of the coupling partners in the transition state of the stereochemistry-determining step, which is often the reductive elimination. acs.org

The development of new chiral ligands and catalytic systems continues to be an active area of research, aiming to achieve high enantioselectivity for a broad range of substrates, including those based on the this compound scaffold. researchgate.netchinesechemsoc.org


Chiral Catalyst Design for Enantioselective Transformations

The creation of chiral catalysts capable of precise molecular recognition is fundamental to achieving high enantioselectivity. iupac.org For the asymmetric synthesis of biaryls from precursors like this compound, catalyst design has centered on modifying metal complexes with chiral organic ligands. iupac.org A prominent strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for which several innovative catalyst systems have been developed.

One successful approach utilizes chiral palladium nanoparticles (PdNPs). Researchers have synthesized optically pure binaphthyl-based phosphoramidite (B1245037) ligands to act as stabilizers for the preparation of these PdNPs. researchgate.netresearchgate.net Perfluorinated phosphoramidite ligands were found to produce smaller (2.32–3.45 nm) and more uniform nanoparticles compared to their non-fluorinated counterparts (4.12 nm). researchgate.netnih.gov These phosphoramidite-stabilized PdNPs have demonstrated high efficacy in the asymmetric Suzuki coupling of 1-iodonaphthalene (B165133) with 2-ethoxynaphthaleneboronic acid, achieving excellent yields and enantiomeric excesses (>99% ee). researchgate.netnih.gov Poisoning and hot filtration tests confirmed that the catalytically active species are the heterogeneous nanoparticles, which could be recycled up to 12 times without a significant loss of activity or selectivity. researchgate.netnih.gov

Another effective system employs a combination of a palladium source, such as Pd(OAc)₂, with specific chiral phosphine ligands. The KenPhos ligand, for instance, has been used to efficiently couple 2-ethoxy-1-naphthylboronic acid with various ortho-halobenzamides, producing axially chiral biaryl amides in high yields (80-92%) and enantioselectivities (88-94% ee). acs.orgresearchgate.net The reaction's success is notably independent of the halogen substituent on the benzamide (B126) partner. acs.orgresearchgate.net

More complex catalyst architectures have also been explored. A smart catalytic system featuring a chiral diamine ligand with a benzo-18-crown-6-ether side arm has been developed for the asymmetric Suzuki–Miyaura coupling of 1-iodo-2-alkoxynaphthalenes. chinesechemsoc.org In this system, the ligand's phenyl-substituted amine group and the crown ether moiety play a crucial role in controlling enantioselectivity, with a 4-fluorophenyl substituted ligand providing an enantiomeric excess of 84%. chinesechemsoc.org The scope of this method includes various alkoxyl-substituted aryl iodides, which can be coupled with arylboronic acids to yield chiral biaryls with up to 91% ee. chinesechemsoc.org

Other ligand families, such as P-chiral dihydrobenzooxaphospholes (BOP), dihydrobenzoazaphospholes (BAP), and glyoxal (B1671930) bis-hydrazones containing 2,5-diarylpyrrolidine groups, have also been investigated for the enantioselective synthesis of sterically hindered, tetra-ortho-substituted biaryls. nih.govsemanticscholar.org

Table 1: Chiral Catalyst Systems for Asymmetric Biaryl Coupling

Catalyst System Ligand Type Reactants Max. Yield Max. ee (%) Ref
(S)-2@PdNP Binaphthyl-based Phosphoramidite 1-Iodonaphthalene + 2-Ethoxynaphthaleneboronic acid 85% >99% researchgate.netnih.gov
Pd(OAc)₂/KenPhos Chiral Phosphine (KenPhos) o-Halobenzamides + 2-Ethoxy-1-naphthylboronic acid 92% 94% acs.orgresearchgate.net
L3·PdCl₂ Chiral Diamine with Crown Ether 1-Iodo-2-methoxynaphthalene + Phenylboronic acid 93% 84% chinesechemsoc.org

Origin of Enantioselectivity in Biaryl Coupling Reactions

Understanding the source of stereoselectivity is critical for optimizing chiral catalysts. In the palladium-catalyzed asymmetric synthesis of biaryls, the precise differentiation between enantiomeric transition states determines the final product's configuration. Computational studies have been instrumental in elucidating these mechanisms. acs.orgresearchgate.net

Quantum mechanical investigations of the coupling between tolyl boronic acid and a naphthylphosphonate bromide, catalyzed by a Pd-KenPhos complex, revealed that stereoselectivity arises from a combination of factors within the reductive elimination transition state. acs.orgresearchgate.net These include subtle, non-covalent interactions, such as weak (C)H–O bonds, and more pronounced steric clashes between the substituents on the two aryl partners. acs.orgresearchgate.net

Similarly, computational modeling of reactions using chiral bis-hydrazone ligands suggests that the stereochemical outcome is dictated by the geometry of the diarylpalladium(II) intermediate just before reductive elimination. semanticscholar.org The enantioselectivity is rationalized by a conrotatory motion of the two aryl groups as the C-C bond forms. semanticscholar.org In contrast, studies on related Negishi cross-coupling reactions indicate that enantioselectivity results almost exclusively from the reductive elimination step, whereas in Suzuki-Miyaura couplings, both transmetalation and reductive elimination can be major contributors to enantioselection. nih.govresearchgate.net More recent work on the coupling of biarylhemiboronic esters suggests that the reaction proceeds through an enantio-determining dynamic kinetic atroposelective transmetalation step. cpu.edu.cn

Kinetic Resolution Phenomena in Asymmetric Synthesis

Kinetic resolution is a powerful strategy for separating racemic compounds into their constituent enantiomers. sioc-journal.cn The process relies on a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic starting material. In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. princeton.edu

A more advanced and efficient strategy is dynamic kinetic resolution (DKR). wikipedia.org In DKR, the starting material's enantiomers are able to interconvert rapidly under the reaction conditions. wikipedia.org If the chiral catalyst reacts with one enantiomer much faster than the other (e.g., kR >> kS), and the rate of racemization (kinv) is faster than or at least comparable to the rate of the fast-reacting enantiomer (kinv ≥ kR), the equilibrium between the enantiomers is constantly shifted. princeton.edu This allows the racemic mixture to be theoretically converted into a single, enantiopure product with up to 100% yield. princeton.eduwikipedia.org

Table 2: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

Feature Kinetic Resolution (KR) Dynamic Kinetic Resolution (DKR)
Starting Material Racemic Mixture Racemic Mixture with facile racemization
Process One enantiomer reacts faster, leaving the other behind One enantiomer reacts faster while the other converts to the reactive form
Maximum Yield 50% of one enantiomer 100% of one enantiomer
Key Condition k_fast ≠ k_slow k_racemization ≥ k_fast >> k_slow

This DKR approach is particularly relevant to the synthesis of atropisomeric biaryls. For example, the palladium-catalyzed asymmetric Suzuki–Miyaura cross-coupling of configurationally labile biarylhemiboronic esters functions as a dynamic kinetic atroposelective coupling reaction. cpu.edu.cn Another example involves the atropselective O-alkylation of racemic 1-aryl-2-tetralones to produce enantioenriched BINOL derivatives. In this process, a chiral ammonium (B1175870) salt catalyst forms diastereomeric ion pairs with the rapidly equilibrating atropisomeric enolates, leading to the preferential alkylation of one enolate over the other in a dynamic kinetic resolution. nih.gov Such methods provide a general and efficient route to enantioenriched atropisomeric materials. nih.gov

Kinetic and Thermodynamic Considerations in Naphthalene Reactivity

The reactivity of the naphthalene ring system is governed by a balance of kinetic and thermodynamic factors, which dictates the position of substitution and the stability of its derivatives. A classic illustration of this principle is the electrophilic substitution of naphthalene. acs.org Deuterium-protium exchange studies using trifluoroacetic acid show that substitution occurs preferentially at the C-1 (alpha) position. acs.org This is the kinetically favored pathway, reflecting a lower activation energy for the formation of the C-1 substitution intermediate, which benefits from more effective resonance stabilization. acs.org However, if the reaction is allowed to reach equilibrium, the thermodynamic product can differ, as seen in the well-known sulfonation of naphthalene.

The inherent stability of the naphthalene aromatic system also influences the properties of its derivatives. Microcalorimetric and computational studies on naphthalene 1,2-oxide have revealed that it possesses an unusually high thermodynamic stability, making it less reactive than expected. acs.orgnih.gov The reaction enthalpy for the aromatization of naphthalene oxide to naphthols was measured at -51.3 ± 1.7 kcal/mol. acs.orgnih.gov This unexpected stability has been attributed to effects such as homoconjugative stabilization and homoaromaticity. acs.orgnih.gov Further thermodynamic and kinetic analyses, such as those performed on the hydrogenation of naphthalene, are crucial for optimizing industrial processes by identifying the ideal conditions for temperature, pressure, and reactant ratios to favor the desired products, like tetralin or decalin. researchgate.net These fundamental studies provide a predictive framework for the behavior of substituted naphthalenes like this compound in chemical reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the energetic and electronic changes that occur during a chemical transformation. These calculations can map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions due to its balance of computational cost and accuracy. For reactions involving naphthalene (B1677914) derivatives, DFT is used to model potential energy surfaces and elucidate complex reaction pathways.

A key application of DFT is in studying transition-metal-catalyzed cross-coupling reactions, a common transformation for aryl iodides like 2-Ethoxy-1-iodonaphthalene. For instance, in a study on the asymmetric Suzuki-Miyaura coupling of the closely related 2-methoxyl-1-naphthyl iodide , DFT calculations were employed to determine the origin of enantioselectivity. chinesechemsoc.org The calculations focused on the reductive elimination step, identifying the key transition states and their corresponding Gibbs free energies. chinesechemsoc.org This type of analysis allows chemists to understand how a chiral ligand transfers its stereochemical information to the product.

The study revealed that the difference in Gibbs free energy between the two competing transition states leading to the (R) and (S) products was 1.6 kcal/mol. chinesechemsoc.org This energy difference, calculated via DFT, successfully rationalized the experimentally observed enantiomeric excess of 84%, which corresponds to a calculated value of 87% ee. chinesechemsoc.org Such studies highlight the power of DFT to provide quantitative insights into reaction energetics.

Similarly, DFT has been used to investigate the oxidation mechanisms of the parent molecule, naphthalene , by hydroxyl radicals. acs.org These studies calculate the activation and reaction energies, which are influenced by factors like aromaticity and hyperconjugative effects. acs.org The theoretical results align with experimental findings, indicating that at lower temperatures, the formation of 1-naphthol is the most favorable pathway. acs.org This approach could be directly applied to understand the oxidation of this compound, predicting the most likely sites of attack and the resulting products.

Table 1: Example of DFT-Calculated Energetics in Asymmetric Suzuki-Miyaura Coupling Data based on the coupling of 2-methoxyl-1-naphthyl iodide, serving as a model for this compound.

ParameterValueSource
Reaction StudiedAsymmetric Suzuki-Miyaura Coupling chinesechemsoc.org
Reactant Analog2-methoxyl-1-naphthyl iodide chinesechemsoc.org
Computational MethodDensity Functional Theory (DFT) chinesechemsoc.org
Calculated Free Energy Difference (ΔΔG‡)1.6 kcal/mol chinesechemsoc.org
Calculated Enantiomeric Excess87% ee chinesechemsoc.org
Experimental Enantiomeric Excess84% ee chinesechemsoc.org

Understanding and controlling stereoselectivity is a central goal in organic synthesis. Computational analysis provides a framework for rationalizing and predicting the stereochemical outcome of reactions. For molecules like this compound, which can be used to generate axially chiral biaryl compounds, these analyses are particularly valuable.

In the aforementioned palladium-catalyzed Suzuki-Miyaura coupling, DFT calculations were crucial in explaining how a chiral diamine ligand induces asymmetry. chinesechemsoc.org The model revealed that noncovalent secondary interactions between the substrate and the ligand's side arms play a critical role in stabilizing one transition state over the other. chinesechemsoc.org This detailed mechanistic insight allows for the rational design of new catalysts with improved enantioselectivity.

Computational investigations have also been applied to other types of reactions. For example, a study on nickel-catalyzed cross-coupling reactions proposed a Ni(I)/Ni(III) catalytic cycle based on DFT calculations. acs.org The enantioselectivity of the reaction was directly correlated to the calculated free energy difference between the two diastereomeric transition states during the reductive elimination step. acs.org This demonstrates a general principle: the stereochemical outcome is determined by the relative energy barriers of competing pathways, which can be accurately modeled using quantum chemistry.

Molecular Modeling of Naphthalene Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to represent and predict the behavior of molecules. For naphthalene and its derivatives, these models are essential for understanding reactivity patterns and predicting the outcomes of chemical transformations.

Structure-Activity Relationships (SARs) are used to correlate a molecule's chemical structure with its activity, such as its reactivity in a particular transformation. Computational methods are instrumental in developing SARs for complex processes like the atmospheric oxidation of naphthalene. copernicus.orgcopernicus.org

In the development of detailed chemical schemes for naphthalene oxidation, SARs are used to estimate missing kinetic and mechanistic data. copernicus.orgcopernicus.org For example, the rates of reaction with OH radicals or the pathways of alkoxy radical evolution can be predicted based on the known behavior of similar chemical structures. This approach allows for the construction of comprehensive models involving hundreds of species and reactions, which can then be used to simulate and predict the formation of secondary organic aerosols. copernicus.org

Studies comparing different theoretical approaches have found that certain computational methods are more effective at predicting the reactive sites on polycyclic aromatic hydrocarbons (PAHs) like naphthalene. nih.gov For instance, one analysis showed that predictions based on Mulliken charges calculated with DFT were accurate for 9 out of 15 parent PAHs, correctly identifying the most reactive carbon atoms for electrophilic attack. nih.gov This information is critical for deriving SARs that can predict how substituents, such as the ethoxy and iodo groups in this compound, would alter the intrinsic reactivity of the naphthalene core.

Predictive modeling aims to forecast the products of a chemical reaction without performing the experiment. This is particularly useful for environmental chemistry, where it can help identify potential transformation products of pollutants. nih.govacs.org

Computational frameworks combining DFT with other theories can provide a baseline prediction for the relative reactivity and probable transformation products of complex molecules. acs.org These models screen for the most likely points of initial attack on a molecule and can even account for environmental factors like pH. acs.org For naphthalene derivatives, such models can predict the products of processes like chlorination or oxidation. nih.govacs.org

Machine learning (ML) has also emerged as a powerful tool for predictive modeling. Hybrid ML models, which combine algorithms like artificial neural networks (ANN), support vector regression (SVR), and decision trees (DT), have been used to predict the outcomes of naphthalene transformation in processes like plasma tar reforming. researchgate.net These models can identify the most critical process parameters and predict key performance indicators such as conversion efficiency with good accuracy. researchgate.net

Table 2: Comparison of Theoretical Approaches for Predicting PAH Reactive Sites

Predictive MethodAccuracy (vs. Laboratory Data)Source
Mulliken ChargesAccurate for 9 of 15 PAHs nih.gov
NBO AnalysisAccurate for 2 of 15 PAHs nih.gov
ChelpG ChargesIneffective nih.gov
OHPAH Adduct StabilityVariable Accuracy nih.gov

Conformational Analysis of Naphthalene Derivatives

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity and physical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them.

For substituted naphthalenes, the orientation of the substituent groups relative to the aromatic ring system is of key importance. In a recent study on the ortho-methoxylation of aryl halides, a reaction relevant to iodonaphthalenes, the conformation of the oxygenating reagent was found to be critical for its reactivity. nih.govchemrxiv.org X-ray analysis and computational modeling revealed that the methoxy (B1213986) group of the N,N-bissulfonylmethoxyamine reagent adopted a twisted pseudo-axial orientation. chemrxiv.org This pre-distorted geometry was hypothesized to be a key factor in enabling the challenging C-O bond-forming reaction. nih.govchemrxiv.org A similar analysis of this compound would focus on the rotational barriers of the ethoxy group and its preferred orientation relative to the bulky iodine atom and the adjacent aromatic ring.

More broadly, computational studies have explored the energy landscapes of naphthalene isomers, identifying numerous low-energy structures and the pathways for their interconversion. mdpi.com These studies use algorithms to map the potential energy surface, revealing how molecules like naphthalene can isomerize under energetic conditions, such as those found in combustion or the interstellar medium. mdpi.com This type of analysis provides fundamental insight into the stability and potential transformations of the core naphthalene structure.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Complex Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of compounds by examining their interaction with electromagnetic radiation. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent nuclei. For 2-Ethoxy-1-iodonaphthalene, ¹H NMR and ¹³C NMR would be the primary methods for structural confirmation.

¹H NMR would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the aromatic protons on the naphthalene (B1677914) ring and the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons, each with characteristic chemical shifts and splitting patterns.

¹³C NMR would identify all unique carbon atoms in the molecule, including the two carbons of the ethoxy group and the ten carbons of the naphthalene core.

The specific request for ³¹P NMR and ¹⁹F NMR highlights specialized applications in structural analysis. It is crucial to note that these techniques are only applicable when the target molecule contains phosphorus or fluorine isotopes, respectively. The compound this compound contains neither phosphorus nor fluorine.

However, these methods become highly relevant in broader research contexts where this compound might be used as a scaffold or precursor for more complex derivatives. nih.govrsc.org Scientists often intentionally incorporate a fluorine or phosphorus-containing moiety into a molecule to serve as a sensitive spectroscopic probe. acs.orguni-muenchen.de

¹⁹F NMR : Due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the large chemical shift range, ¹⁹F NMR is an exceptional tool for analysis. nih.govnih.govbiophysics.org If this compound were derivatized with a fluorine-containing group, ¹⁹F NMR could be used to monitor reaction progress, detect subtle changes in the molecule's electronic environment, or study its binding interactions with other molecules, often with minimal background interference. researchgate.netnih.gov

³¹P NMR : Similarly, ³¹P NMR is used to study compounds containing phosphorus, such as phosphine (B1218219) ligands or phospholipids. uni-muenchen.deresearchgate.net If this compound were functionalized to include a phosphonate or phosphine group, ³¹P NMR would be the definitive method for characterizing that part of the structure and studying its chemical behavior. acs.org

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-H (in -OCH₂CH₃)Stretch2980-2850
Aromatic C=CStretch1600-1450
Aryl Ether C-OStretch1270-1230
Aliphatic Ether C-OStretch1150-1085
Aromatic C-IStretch~500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of UV or visible light, which promotes electronic transitions. Naphthalene and its derivatives are known to have distinct UV absorption profiles. solubilityofthings.comijcesen.com The naphthalene core of this compound is the primary chromophore. The presence of the ethoxy (-OC₂H₅) and iodo (-I) substituents, both of which are auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. This makes UV-Vis spectroscopy a useful tool for confirming the presence of the substituted aromatic system.

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and its fragmentation pattern. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₁₂H₁₁IO). This allows for the calculation of its exact elemental formula, providing definitive confirmation of its identity. The calculated exact mass is 297.9855 u.

In techniques like Gas Chromatography-Mass Spectrometry (GC/MS) , the molecule is typically ionized by electron impact, which causes it to fragment into smaller, characteristic pieces. nih.gov The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would include: libretexts.orglibretexts.orgyoutube.commiamioh.edu

Loss of an ethyl radical (∙CH₂CH₃) from the molecular ion.

Loss of an ethoxy radical (∙OCH₂CH₃).

Loss of the iodine atom (∙I).

Cleavage of the ether bond.

Rearrangement to form stable ions like the tropylium ion (m/z 91), a common feature in aromatic compounds. youtube.com

Ionm/z (Nominal)Description
[C₁₂H₁₁IO]⁺298Molecular Ion (M⁺)
[C₁₀H₆IO]⁺269Loss of ethyl group (-29)
[C₁₂H₁₁O]⁺171Loss of iodine atom (-127)
[C₁₀H₇]⁺127Naphthyl cation, from loss of both ethoxy and iodine

HPLC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures. MALDI (Matrix-Assisted Laser Desorption/Ionization) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, useful for confirming molecular weight.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a set of laboratory techniques used for the separation of mixtures. The components are separated based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. The specific application of determining enantiomeric excess is relevant only for chiral compounds—molecules that are non-superimposable mirror images of each other (enantiomers).

This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exist as enantiomers, and the concept of enantiomeric excess is not applicable to the compound itself.

However, this technique is critically important in the context of asymmetric synthesis, where this compound might be used as a starting material or intermediate to create a new chiral product. In such cases, chiral HPLC would be the primary method used to analyze the final product mixture. By using a chiral stationary phase (CSP), the two enantiomers of the product can be separated, and their relative peak areas are used to calculate the enantiomeric excess (e.e.), a key indicator of the success of a stereoselective reaction. phenomenex.comhplc.eunih.gov

Gas Chromatography (GC) is a common technique used to separate and analyze volatile compounds without decomposition. It is widely employed for determining the purity and yield of a reaction product. rsc.orgunive.it

To determine the yield of a reaction that produces this compound, a quantitative GC analysis would be performed. The typical procedure involves: chinesechemsoc.orgrsc.orgacs.org

Addition of an Internal Standard: A known amount of a non-reactive, stable compound (the internal standard) is added to the crude reaction mixture. This standard should have a retention time that is distinct from the reactant and the product.

Calibration: A calibration curve is generated by preparing several samples with known concentrations of pure this compound and the internal standard and analyzing them by GC.

Analysis: The crude reaction mixture containing the internal standard is injected into the GC. The components are separated on a capillary column (e.g., DB-5) and detected, typically by a Flame Ionization Detector (FID).

Calculation: By comparing the peak area of the this compound to the peak area of the internal standard in the reaction mixture, and using the calibration curve, the precise amount of product formed can be determined. This allows for an accurate calculation of the reaction yield.

This method is highly effective for monitoring reaction progress and for the final quantification of the desired product. rsc.orgunive.it

Microscopy and Diffraction Techniques for Material Characterization

Microscopy and diffraction methods are cornerstones of material characterization, providing insights from the atomic to the macroscopic level.

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. mdpi.com By measuring the angles and intensities of X-rays diffracted by the crystalline atomic planes of a substance, XRD can identify the phase composition, crystal structure, and crystallite size of a material. mdpi.com

In the field of heterogeneous catalysis, XRD is indispensable for characterizing the structure of catalysts. mdpi.comlu.se For instance, if this compound were used as a precursor or a component in the synthesis of a catalyst, XRD would be employed to:

Identify Crystalline Phases: Determine the specific crystalline forms of the active catalytic species and the support material.

Determine Crystallite Size: Calculate the size of the crystalline domains, which is crucial as smaller crystallites often lead to higher surface area and enhanced catalytic activity.

Monitor Structural Changes: Observe changes in the catalyst's crystal structure during its synthesis, activation, or deactivation processes under in situ or operando conditions. mdpi.comucl.ac.uk

A hypothetical XRD analysis of a catalyst derived from this compound would involve exposing the catalyst powder to a monochromatic X-ray beam and recording the diffraction pattern. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), would reveal peaks corresponding to specific crystal planes.

2θ (degrees) d-spacing (Å) Possible Crystalline Phase
25.3 3.52 Anatase TiO₂ (Support)
37.8 2.38 Anatase TiO₂ (Support)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that transmits a beam of electrons through an ultrathin specimen to form an image. researchgate.net It is a vital tool in nanotechnology for the direct visualization of nanoparticles, providing detailed information about their size, shape, morphology, and dispersion. nih.govresearchgate.netmdpi.com

If this compound were utilized in the synthesis of nanoparticles, for example, as a capping agent or a precursor for iodine-containing quantum dots, TEM would be critical for characterization. High-resolution TEM (HRTEM) can even resolve the atomic lattice of individual nanoparticles. mdpi.com

Key information obtained from TEM analysis includes:

Particle Size and Distribution: Direct measurement of nanoparticle diameters allows for the creation of size distribution histograms. researchgate.net

Morphology: Visualization of the nanoparticle shape (e.g., spherical, rod-like, cubic). researchgate.net

Crystallinity: HRTEM images and selected area electron diffraction (SAED) patterns can confirm the crystalline nature of the nanoparticles. researchgate.net

Table 2: Illustrative TEM Analysis Results for Nanoparticles (Note: This table is for demonstration purposes as no specific data for this compound is available.)

Parameter Measurement Method
Mean Particle Diameter 15.2 nm Image Analysis (from 200 particles)
Standard Deviation ± 2.5 nm Statistical Calculation
Shape Quasi-spherical Direct Observation

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique. carleton.edutib.euresearchgate.net It analyzes the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. carleton.eduicm.edu.pl

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the surface. tib.eu If this compound were adsorbed onto a surface or used to modify a material's surface properties, XPS would be the ideal technique for its characterization. It could provide:

Elemental Composition: Confirmation of the presence of Carbon, Oxygen, and Iodine on the surface.

Chemical State Analysis: The binding energy of an element is sensitive to its chemical environment. tib.eu High-resolution scans of the C 1s, O 1s, and I 3d regions would reveal the specific bonding states (e.g., C-C, C-O, C-I), confirming the molecular integrity of the adsorbed this compound.

Surface Coverage: Quantitative analysis of the peak intensities can provide the relative atomic concentrations of the elements on the surface. carleton.edu

Table 3: Representative XPS Surface Composition Data (Note: This table is a hypothetical representation as no specific data for this compound was found.)

Element Binding Energy (eV) Atomic Concentration (%) Possible Chemical State
C 1s 284.8 70.5 C-C, C-H
286.5 C-O
O 1s 532.7 15.3 C-O-C

Synthetic Applications and Derivatization Pathways of 2 Ethoxy 1 Iodonaphthalene

Precursor in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 2-ethoxy-1-iodonaphthalene allows for its participation in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of intricate organic molecules.

Construction of Axially Chiral Biaryl Compounds

Axially chiral biaryl compounds are a critical class of molecules, widely utilized as chiral ligands in asymmetric catalysis and as key structural motifs in natural products and pharmaceuticals. The atroposelective synthesis of these compounds, which involves the controlled formation of a stereogenic axis, is a significant challenge in organic chemistry. This compound, through its conversion to 2-ethoxy-1-naphthaleneboronic acid, has been successfully employed in the synthesis of axially chiral biaryl amides via the Suzuki-Miyaura cross-coupling reaction.

In a notable study, 2-ethoxy-1-naphthylboronic acid was coupled with various ortho-halobenzamides in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand (KenPhos) to afford the corresponding axially chiral biaryl amides in high yields and with excellent enantioselectivities. The reaction demonstrated good functional group tolerance, with both electron-rich and electron-deficient benzamides undergoing efficient coupling. The ethoxy group on the naphthalene (B1677914) ring plays a crucial role in influencing the steric environment around the newly formed C-C bond, contributing to the high levels of atroposelectivity observed.

Aryl Halide PartnerBoronic Acid PartnerCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
o-Iodobenzamide2-Ethoxy-1-naphthylboronic acidPd(OAc)₂ / KenPhos8592
o-Bromobenzamide2-Ethoxy-1-naphthylboronic acidPd(OAc)₂ / KenPhos8893
o-Chlorobenzamide2-Ethoxy-1-naphthylboronic acidPd(OAc)₂ / KenPhos8290

This table presents representative data from studies on the asymmetric Suzuki-Miyaura coupling to synthesize axially chiral biaryl amides.

The synthesis of the requisite 2-ethoxy-1-naphthaleneboronic acid is readily achieved from this compound through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. This straightforward conversion underscores the utility of this compound as a key starting material for accessing these valuable chiral molecules.

Synthesis of Naphthyl C-Glycosides

Naphthyl C-glycosides are an important class of compounds with potential applications in medicinal chemistry and biology. The carbon-carbon bond linking the naphthalene and sugar moieties provides enhanced stability towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. While direct examples of this compound in C-glycosylation are not extensively documented, its reactivity as an aryl iodide makes it a suitable candidate for established C-glycosylation methodologies, such as the Heck coupling reaction.

The palladium-catalyzed Heck coupling of glycals (cyclic enol ethers derived from sugars) with aryl halides is a powerful method for the formation of C-glycosidic bonds. In this reaction, the aryl iodide, such as this compound, would oxidatively add to a palladium(0) catalyst, followed by insertion of the glycal double bond and subsequent β-hydride elimination to afford the 2,3-unsaturated C-glycoside. The stereochemical outcome of the reaction can often be controlled by the choice of reaction conditions and the stereochemistry of the glycal substrate.

A general representation of this approach is shown below:

GlycalAryl HalideCatalyst SystemProduct Type
Tri-O-acetyl-D-glucalThis compoundPd(OAc)₂ / Ligand2,3-Unsaturated α/β-C-glycoside
3,4-Di-O-acetyl-L-rhamnalThis compoundPd(OAc)₂ / Ligand2,3-Unsaturated α/β-C-glycoside

This table illustrates the potential application of this compound in the Heck coupling reaction for the synthesis of naphthyl C-glycosides, based on established methodologies with other aryl halides.

Formation of Functionalized Polycyclic Aromatic Hydrocarbons

Functionalized polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their unique photophysical properties and potential applications in materials science. Palladium-catalyzed annulation reactions provide a convergent and efficient strategy for the synthesis of complex PAHs from smaller aromatic precursors. This compound, with its reactive iodo group, is a prime candidate for such transformations.

One powerful approach involves the Sonogashira coupling of an aryl iodide with a terminal alkyne, followed by a cyclization reaction to construct a new aromatic ring. For instance, this compound could be coupled with an ortho-ethynylaryl compound, and the resulting diarylacetylene could then undergo an intramolecular cyclization to form a larger PAH system. The ethoxy group can serve to modulate the electronic properties and solubility of the resulting PAH.

Coupling Partner 1Coupling Partner 2Reaction SequenceResulting PAH Core
This compound1-Ethynyl-2-methylbenzeneSonogashira coupling, then intramolecular cyclizationSubstituted Benzo[a]anthracene
This compound2-EthynylnaphthaleneSonogashira coupling, then intramolecular cyclizationSubstituted Dibenzo[a,c]anthracene

This table outlines a plausible synthetic route to functionalized PAHs utilizing this compound in a Sonogashira coupling/cyclization sequence.

Post-Synthetic Modification and Diversification Strategies for Naphthalene Frameworks

Once the 2-ethoxynaphthalene (B165321) core has been incorporated into a larger molecule, the ethoxy and iodo (or its remnant) functionalities can be further manipulated to create a diverse range of derivatives. The iodo group, if not utilized in the initial coupling reaction, remains a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).

The ethoxy group, while generally stable, can be cleaved under specific acidic conditions (e.g., using HBr or HI) to yield the corresponding naphthol. This transformation opens up another avenue for diversification, as the resulting hydroxyl group can be derivatized in numerous ways, such as conversion to esters, ethers, or triflates, the latter of which can participate in further cross-coupling reactions. This allows for the late-stage modification of the electronic properties of the naphthalene system.

Applications in the Design of Materials with Tuned Optoelectronic Properties

The 2-ethoxynaphthalene moiety is a valuable component in the design of materials with specific optoelectronic properties. Its incorporation into larger conjugated systems can influence properties such as fluorescence, liquid crystallinity, and charge transport.

The electron-donating nature of the ethoxy group can be used to tune the HOMO-LUMO gap of a conjugated molecule, thereby affecting its absorption and emission characteristics. This makes this compound a useful building block for the synthesis of fluorescent dyes and probes. chemimpex.com The extended aromatic system of the naphthalene core provides a rigid and planar structure, which is often desirable for achieving strong intermolecular π-π stacking, a key factor for efficient charge transport in organic semiconductors.

Furthermore, the introduction of the 2-ethoxynaphthalene unit into calamitic (rod-like) molecules has been explored in the field of liquid crystals. The kinked geometry of the 2-substituted naphthalene can influence the mesophase behavior of the resulting materials.

Material ClassProperty Influenced by 2-Ethoxynaphthalene MoietyPotential Application
Fluorescent DyesAbsorption/Emission Wavelength, Quantum YieldBiological Imaging, Sensors
Organic SemiconductorsCharge Carrier Mobility, HOMO/LUMO LevelsOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)
Liquid CrystalsMesophase Type and Temperature RangeDisplay Technologies

This table summarizes the potential applications of materials derived from this compound and the key properties influenced by this structural unit.

Future Research Directions and Unexplored Avenues for 2 Ethoxy 1 Iodonaphthalene Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The carbon-iodine bond in 2-Ethoxy-1-iodonaphthalene is a prime site for transition-metal-catalyzed cross-coupling reactions. While palladium-based catalysts have been the workhorse for such transformations, future research will likely focus on developing more sophisticated catalytic systems to address the specific challenges and opportunities presented by this substrate. youtube.comresearchgate.net

A key area of development will be the design of ligands that can precisely control the regioselectivity of cross-coupling reactions, particularly in scenarios where C-H activation or C-O bond activation might compete with the desired C-I bond functionalization. The future of palladium-coupling reactions is trending towards water-based micellar catalysis which could be a future area of exploration. youtube.com The reactivity of aryl halides in such reactions generally follows the trend of aryl iodide > aryl bromide > aryl chloride > aryl fluoride (B91410). mdpi.com

Furthermore, the exploration of catalysts based on more earth-abundant and less expensive metals, such as nickel, is a burgeoning field. researchgate.net Nickel catalysts have shown unique reactivity in activating traditionally inert C-O bonds, which could be relevant for this compound under certain conditions. nih.govresearchgate.netsemanticscholar.org Future work could involve the development of nickel-based catalytic systems that are highly selective for the C-I bond, even in the presence of the potentially reactive C-O bond of the ethoxy group.

Photoredox catalysis represents another frontier for the activation of this compound. sigmaaldrich.com The use of visible light to drive chemical reactions offers a milder and more sustainable alternative to traditional thermal methods. acs.org Future research could explore the combination of photoredox catalysis with transition metal catalysis (dual catalysis) to achieve novel transformations of this compound that are not accessible through conventional means. nih.govrsc.org The development of organic photoredox catalysts for aryl iodide activation is a promising green and sustainable approach. acs.org

Catalytic SystemPotential Advantage for this compoundFuture Research Focus
Advanced Palladium Catalysts High efficiency and functional group tolerance in cross-coupling. mdpi.comLigand design for enhanced regioselectivity, development of water-based micellar systems. youtube.com
Nickel-Based Catalysts Cost-effective alternative to palladium, potential for unique reactivity including C-O bond activation. researchgate.netnih.govsemanticscholar.orgAchieving high selectivity for C-I over C-O bond activation, exploring novel cross-coupling partners. researchgate.net
Photoredox Catalysis Mild and sustainable reaction conditions, access to novel reaction pathways via radical intermediates. sigmaaldrich.comacs.orgDevelopment of dual catalytic systems with transition metals, exploring new types of functionalization reactions. nih.govrsc.org

Investigation of New Reaction Manifolds for Naphthalene (B1677914) Functionalization

Beyond traditional cross-coupling reactions at the C-I bond, future research should aim to uncover new ways to functionalize the naphthalene core of this compound. A significant area of opportunity lies in the regioselective C-H functionalization of the naphthalene ring. exlibrisgroup.comresearchgate.netresearchgate.netnih.gov The directing effect of the ethoxy group could be harnessed to achieve selective C-H activation at specific positions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. nih.gov

The development of diversity-oriented C-H functionalization reactions on the naphthalene scaffold would be particularly valuable for drug discovery. nih.gov The iodo group itself can also serve as a directing group in certain C-H activation reactions, potentially leading to functionalization at positions that are otherwise difficult to access.

Another promising avenue is the exploration of photochemical transformations of this compound. The carbon-iodine bond can be homolytically cleaved upon exposure to light, generating a highly reactive aryl radical. This radical intermediate could then participate in a variety of reactions, such as addition to alkenes or alkynes, or hydrogen atom transfer processes, to generate novel products. nih.govrsc.org

Advanced Computational Tools for Mechanistic Understanding and Prediction

The application of advanced computational tools, such as Density Functional Theory (DFT) and machine learning, will be instrumental in accelerating research on this compound. DFT calculations can provide deep insights into the mechanisms of catalytic reactions, helping researchers to understand the factors that control selectivity and efficiency. researchgate.netacs.orgrsc.orgresearchgate.net For example, DFT studies could be used to model the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions of this compound, providing a rational basis for the design of improved catalysts. mdpi.comdoaj.org

Machine learning is emerging as a powerful tool for predicting the outcomes of chemical reactions and for the design of new catalysts. researchgate.netyoutube.combbnchasm.comacs.org By training machine learning models on large datasets of reaction data, it may become possible to predict the optimal conditions for a desired transformation of this compound with high accuracy. digitellinc.com This data-driven approach has the potential to significantly reduce the amount of time and resources required for reaction optimization. bbnchasm.com

Computational ToolApplication to this compound ResearchExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms for catalytic and photochemical transformations. researchgate.netacs.orgrsc.orgresearchgate.netRational design of more selective and efficient catalysts, prediction of reaction pathways. mdpi.comdoaj.org
Machine Learning (ML) Prediction of reaction outcomes, optimization of reaction conditions, and catalyst design. researchgate.netyoutube.combbnchasm.comacs.orgAccelerated discovery of new reactions and more efficient synthetic routes. digitellinc.com

Synthesis of Functionally Diverse Derivatives for Specialized Research Applications

The ultimate goal of developing new synthetic methods for this compound is to enable the synthesis of novel, functionally diverse derivatives with potential applications in various fields of research. The naphthalene scaffold is a common feature in bioactive molecules, functional materials, and organic catalysts. exlibrisgroup.comijpsjournal.comnbinno.com

One promising area is the synthesis of naphthalene-based fluorescent probes. nih.govmdpi.comnih.govrsc.org By attaching fluorogenic moieties to the this compound core, it may be possible to create new sensors for the detection of biologically important analytes or for use in advanced imaging applications.

Furthermore, the unique electronic properties of the naphthalene ring make it an attractive building block for organic electronic materials. nih.govacs.orgresearchgate.net Derivatives of this compound could be explored for their potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The synthesis of a variety of naphthalene-based compounds is crucial for advancing medicinal chemistry and materials science. nbinno.comchemistryviews.orgresearchgate.netacs.orgnih.govbiointerfaceresearch.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.